2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

c-Met kinase cancer Type II inhibitor

This 2-chloro-4-fluoro-substituted triazole-benzamide provides a unique pharmacophore for kinase inhibitor and protein ligase research. Its specific halogen arrangement (XLogP3=1.8, TPSA=72.7 Ų) cannot be replicated by generic analogs, ensuring reliable SAR data in c-Met and Parkin programs. With a lead-like MW (331.73) and only 4 rotatable bonds, it is ideal for fragment-based screening and halogen-scanning panels. Avoid confounding biological results by securing this exact substitution pattern for your hit-to-lead optimization.

Molecular Formula C15H11ClFN5O
Molecular Weight 331.74
CAS No. 2034227-41-1
Cat. No. B2802963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS2034227-41-1
Molecular FormulaC15H11ClFN5O
Molecular Weight331.74
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3
InChIInChI=1S/C15H11ClFN5O/c16-14-7-10(17)1-2-13(14)15(23)19-8-11-9-22(21-20-11)12-3-5-18-6-4-12/h1-7,9H,8H2,(H,19,23)
InChIKeySZRMTODGZICFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034227-41-1): Procurement-Relevant Chemical Identity and Class Context


2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034227-41-1) is a synthetic heterocyclic small molecule belonging to the triazole-benzamide class. Its structure features a 2-chloro-4-fluoro-substituted benzamide core linked via a methylene bridge to a 1-(pyridin-4-yl)-1H-1,2,3-triazole moiety [1]. This scaffold combines hydrogen-bonding functionality from the amide and triazole groups with halogen substituents that modulate electronic and steric properties. The compound is primarily referenced as a research chemical within kinase inhibitor and protein ligase modulation programs, where the precise arrangement of halogens and the pyridine-triazole tail are expected to influence target binding and selectivity [2]. Understanding this specific substitution pattern is essential for distinguishing it from closely related triazole-benzamide analogs in procurement decisions.

Why Generic 1,2,3-Triazole-Benzamide Substitution Risks Project Failure for 2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide


The triazole-benzamide chemical space is highly sensitive to subtle structural modifications, making generic substitution unreliable. Even minor changes in the halogen pattern on the benzamide ring or the heterocyclic appendage of the triazole can drastically alter kinase selectivity, binding mode (e.g., Type I vs. Type II inhibition), and cellular potency [1]. For instance, SAR studies on related 4-(pyridin-4-yloxy)benzamide and triazole-benzamide series demonstrate that the position and nature of halogen substituents determine whether a compound acts as a potent c-Met inhibitor or is essentially inactive [2]. The specific 2-chloro-4-fluoro pattern in this compound creates a unique electronic environment and steric profile that cannot be replicated by analogs with a single halogen, different halogen positions, or alternative heterocyclic linkers. Therefore, assuming interchangeable activity among close analogs without direct comparative data introduces significant risk of selecting a compound with suboptimal or divergent biological behavior.

Quantitative Differentiation Evidence for 2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide vs. Closest Analogs


Class-Level c-Met Kinase Inhibitory Potential: Triazole-Benzamide Scaffold vs. Unsubstituted or Mono-Halogenated Analogs

In a structurally related pyridineamide-triazole series, compounds exhibiting a 2-chloro-4-fluoro substitution pattern on the terminal phenyl ring demonstrated substantially enhanced c-Met inhibitory activity compared to their mono-halogenated or unsubstituted counterparts. Specifically, compound B26—a 4-(pyridin-4-yloxy)benzamide bearing a 2-chloro-4-fluoro motif—achieved IC50 values of 3.22, 4.33, and 5.82 μM against A549, HeLa, and MCF-7 cell lines, respectively, and outperformed the Type I clinical candidate Golvatinib [1]. Although direct assay data for the title compound are lacking, this class-level SAR strongly suggests the favorable impact of the 2-chloro-4-fluoro arrangement on kinase engagement.

c-Met kinase cancer Type II inhibitor structure-activity relationship

Computational Physicochemical Differentiation: Lipophilicity Advantage Over Non-Halogenated Parent Scaffold

Computationally, the introduction of chlorine and fluorine atoms in the 2-chloro-4-fluoro pattern increases lipophilicity relative to the unsubstituted parent N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide. The title compound carries a predicted XLogP3-AA value of 1.8 [1], while the non-halogenated analog (CAS 2034531-65-0) has an XLogP3 of approximately 1.2. This increase in calculated logP suggests improved passive membrane permeability and potential CNS penetration, which may be critical for certain target engagement profiles.

drug-likeness logP permeability ADME prediction

Topological Polar Surface Area (TPSA) Parity with Unsubstituted Analog: A Procurement-Relevant Descriptor

The topological polar surface area (TPSA) of 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is calculated at 72.7 Ų [1], which is identical to the unsubstituted parent benzamide (CAS 2034531-65-0). This indicates that halogen substitution does not alter the compound's potential for hydrogen bonding or desolvation penalty, a key parameter for maintaining favorable oral absorption and intestinal permeability within the Rule of 5 chemical space.

drug-likeness polar surface area permeability Rule of 5

Parkin Ligase Modulation Activity: Patent-Corroborated Class Relevance

The triazole-benzamide scaffold, to which 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide belongs, is explicitly claimed as Parkin ligase modulators in U.S. Patent No. US-10308617-B2 [1]. The patent describes triazole benzamide derivatives of Formula (I) and Formula (II) that activate Parkin ligase activity, a mechanism relevant to Parkinson's disease, cancer, and mycobacterial infection. While specific EC50 data for the exact compound are not publicly disclosed, its structural similarity to the exemplified patent compounds places it within an intellectually protected, biologically validated chemical space.

Parkin ligase ubiquitination Parkinson's disease mitochondrial quality control

Molecular Weight and Fragment-Like Character: Differentiation from Heavier Triazole-Benzamide Leads

With a molecular weight of 331.73 g/mol [1], 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide sits at the lower boundary of classical drug-like space and is significantly lighter than many optimized triazole-benzamide kinase inhibitors (MW often > 450 Da). For example, the Type II c-Met inhibitor B26, a comparable pyridineamide-triazole lead, has a MW exceeding 550 Da. This lower MW, combined with a heavy atom count of 23 and only 4 rotatable bonds, positions the compound as a more versatile starting point for fragment-based or lead-optimization campaigns where molecular complexity must be controlled.

lead-likeness molecular weight Fragment-Based Drug Discovery

Optimal Deployment Scenarios for 2-Chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Based on Verified Differentiation Evidence


Starting Scaffold for Type II c-Met Kinase Inhibitor Design

Based on the class-level demonstration of sub-10 μM antiproliferative activity for closely related 2-chloro-4-fluoro-bearing pyridineamide-triazoles [1], this compound is a rational starting point for medicinal chemistry programs targeting c-Met-driven cancers. Its lower molecular weight compared to optimized leads (MW 331.73 vs. >550) [2] offers ample room for lead optimization through vector diversification while maintaining the demonstrated 2-chloro-4-fluoro pharmacophore.

Chemical Probe for Parkin Ligase Activation Studies

The structural inclusion within the Markush claims of U.S. Patent No. US-10308617-B2 [3] supports its use as a tool compound for investigating Parkin ligase-mediated ubiquitination pathways. Researchers studying mitochondrial quality control or Parkinson's disease mechanisms can use this compound to interrogate structure-activity relationships around the halogen substitution pattern on the benzamide ring.

Fragment-Based Screening Library Expansion

With a molecular weight of 331.73 g/mol, a heavy atom count of 23, and only 4 rotatable bonds [2], this compound exhibits fragment- to lead-like properties. This makes it suitable for inclusion in libraries designed for fragment-based or high-throughput screening campaigns where minimal molecular complexity is desired to reduce false-positive rates and enhance hit validation efficiency.

SAR Control in Halogen-Scanning Medicinal Chemistry Panels

Given the TPSA parity (72.7 Ų) between this compound and its unsubstituted parent [2], it serves as an ideal matched molecular pair for halogen-scanning panels. The 2-chloro-4-fluoro combination uniquely balances lipophilicity (XLogP3 = 1.8) with unchanged hydrogen-bonding capacity, enabling procurement decisions where the goal is to isolate the pharmacological contribution of halogen atoms without confounding physicochemical changes.

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.